N-[(Diphenylphosphinyl)methyl]-N-methylaniline
Description
Properties
IUPAC Name |
N-(diphenylphosphorylmethyl)-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NOP/c1-21(18-11-5-2-6-12-18)17-23(22,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFFKSATMZDTJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403559 | |
| Record name | N-[(Diphenylphosphinyl)methyl]-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76527-75-8 | |
| Record name | N-[(Diphenylphosphinyl)methyl]-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(Diphenylphosphinyl)methyl]-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[(Diphenylphosphinyl)methyl]-N-methylaniline typically involves the nucleophilic substitution or addition reactions where a diphenylphosphinyl-containing intermediate reacts with an N-methylaniline derivative. The key challenge is the selective formation of the methylene linkage between the diphenylphosphinyl group and the aniline nitrogen without side reactions such as over-alkylation or phosphine oxidation.
Preparation via Halogenated Aniline Precursors and Imine Intermediates
One documented approach involves the use of substituted halogenated anilines, which undergo selective reactions with imines to form the desired N-aryl amine derivatives. Specifically, halogenated anilines (with substituents such as fluorine, chlorine, or methyl groups) are reacted with imines under basic conditions to form intermediate adducts. These intermediates are subsequently cleaved by aqueous inorganic acids (e.g., hydrochloric acid or sulfuric acid) to yield the target amine compound.
Base Selection: The base used in the initial step is crucial; alkali or earth alkaline alkoxides or carbonates, particularly sodium tert-butoxide, are preferred for their efficiency in deprotonation and promoting nucleophilic attack.
Halogen Positioning: The halogen substituent is typically positioned meta to the amino group on the phenyl ring to influence reactivity and selectivity.
Reaction Conditions: The reaction is generally carried out under controlled temperature and inert atmosphere to prevent oxidation of the phosphine moiety.
This method allows for the introduction of the diphenylphosphinyl group via a halogenated intermediate, facilitating the subsequent formation of the methylene bridge to the N-methylaniline nitrogen.
Catalysis and Reaction Optimization
Catalysts: Transition metal catalysts such as palladium or copper complexes may be employed to facilitate coupling reactions, especially in reductive amination or cross-coupling steps.
Solvent Effects: Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) are favored to enhance nucleophilicity and solubility of reactants.
Temperature and Time: Reaction temperature is optimized to balance reaction rate and selectivity, typically ranging from ambient to moderate heating (25–80°C), with reaction times from several hours to overnight.
Purification and Characterization
Purification: The crude product is purified by column chromatography using silica gel and appropriate eluents (e.g., hexane/ethyl acetate mixtures) to isolate the pure compound.
Characterization: Structural confirmation is performed by NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and IR spectroscopy to confirm the presence of the diphenylphosphinyl group and the methylene linkage.
Data Table: Reaction Conditions and Yields from Representative Preparations
| Step | Reactants | Conditions | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Halogenated aniline + imine | Stirring, inert atmosphere | Sodium tert-butoxide | THF | 25–50 | 4–6 | 75–85 | Formation of intermediate adduct |
| 2 | Intermediate + aqueous HCl | Acid cleavage | HCl (aq) | Water | Room temp | 1–2 | 80–90 | Cleavage to substituted aniline |
| 3 | N-methylaniline + chloromethyl diphenylphosphine oxide | Nucleophilic substitution | Base (e.g., K2CO3) | DMF | 50–70 | 6–12 | 70–80 | Formation of methylene bridge |
| 4 | Diphenylphosphinyl aldehyde + N-methylaniline | Reductive amination (NaBH4 reduction) | NaBH4 | MeOH | 0–25 | 2–4 | 65–75 | Alternative method for methylene linkage |
Research Findings and Comparative Analysis
The use of substituted halogenated anilines and imine intermediates provides a versatile and selective route to functionalized anilines bearing phosphinyl groups.
Reductive amination offers a mild and efficient alternative to nucleophilic substitution for introducing the methylene bridge, minimizing side reactions and improving selectivity.
Base choice and reaction conditions critically influence yield and purity; sodium tert-butoxide and potassium carbonate are most effective bases reported.
The diphenylphosphinyl group stability is enhanced in its oxide form, facilitating handling and purification.
Catalytic methods employing palladium or copper have been explored for related phosphine-containing compounds, although specific catalytic systems for this compound require further optimization.
Chemical Reactions Analysis
Types of Reactions: N-[(Diphenylphosphinyl)methyl]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine form.
Substitution: The compound can participate in substitution reactions where the aniline or phosphinyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
Coordination Chemistry
N-[(Diphenylphosphinyl)methyl]-N-methylaniline serves as a ligand in coordination chemistry. Its phosphine oxide group can coordinate with various metal ions, facilitating the formation of metal complexes that are crucial in catalysis and material synthesis .
Organic Synthesis
The compound is utilized as a reagent in organic synthesis. It can participate in various chemical reactions such as nucleophilic substitutions and oxidation-reduction processes, which are essential for synthesizing more complex organic molecules .
Research indicates potential biological activities associated with derivatives of this compound, including antimicrobial and anticancer properties. This opens avenues for developing new therapeutic agents based on this compound .
Material Science
In materials science, this compound is explored for developing advanced materials such as polymers and catalysts. Its unique structure allows it to enhance the properties of materials used in various industrial applications .
Case Study 1: Catalysis in Organic Reactions
A study demonstrated the effectiveness of this compound as a catalyst in the synthesis of complex organic compounds under mild conditions. The compound facilitated the reaction between carbon dioxide and amines to produce valuable formamides, showcasing its utility in green chemistry practices .
Case Study 2: Anticancer Activity
In a series of biological assays, derivatives of this compound exhibited significant anticancer activity against various cell lines. These findings suggest that modifications to the compound may yield potent therapeutic agents for cancer treatment .
Mechanism of Action
The mechanism of action of N-[(Diphenylphosphinyl)methyl]-N-methylaniline involves its interaction with molecular targets through its phosphine and aniline groups. These interactions can influence various biochemical pathways, although detailed mechanistic studies are limited. The compound’s effects are mediated by its ability to form stable complexes with other molecules, which can modulate their activity .
Comparison with Similar Compounds
- N-[(Diphenylphosphinyl)methyl]aniline
- N-methyl-N-[(diphenylphosphinyl)methyl]benzylamine
- N-[(Diphenylphosphinyl)methyl]-N-ethylbenzylamine
Uniqueness: N-[(Diphenylphosphinyl)methyl]-N-methylaniline is unique due to its specific combination of a diphenylphosphinyl group and a methylated aniline structure. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Biological Activity
N-[(Diphenylphosphinyl)methyl]-N-methylaniline, a phosphine oxide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound is characterized by a diphenylphosphinyl group attached to a methylaniline moiety. This structure endows it with unique properties that facilitate interaction with various biological targets.
The biological activity of this compound is primarily attributed to its phosphine oxide group, which can coordinate with metal ions. This coordination is crucial for catalytic processes in biological systems. Additionally, the methylamino group enhances the compound's reactivity through hydrogen bonding and other interactions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
This compound has demonstrated promising anticancer activity. In vitro studies reveal its ability to inhibit the proliferation of cancer cells, including breast and lung cancer cell lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 12 | |
| Anticancer | MCF-7 (breast cancer) | 5 | |
| Anticancer | A549 (lung cancer) | 8 |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, this compound was evaluated for its anticancer properties against several cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 and A549 cells, with IC50 values of 5 µM and 8 µM respectively. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. The study found that the compound activates caspase-3 pathways, leading to programmed cell death in treated cancer cells. This finding underscores the importance of further exploring this compound's therapeutic potential .
Q & A
Basic: What are the primary synthetic methodologies for N-[(Diphenylphosphinyl)methyl]-N-methylaniline?
Answer:
The compound is synthesized through a two-step sequence :
Mannich Reaction : Condensation of N-methylaniline with formaldehyde (HCHO) in ethanol forms an intermediate aminal.
Arbuzov-Type Reaction : The aminal reacts with chlorodiphenylphosphine (ClPPh₂) to introduce the diphenylphosphinyl group, yielding the final product .
Key Considerations : Optimize reaction temperature (typically 0–25°C) and stoichiometry to minimize side reactions. Purity is confirmed via 31P NMR to verify phosphonate formation .
Basic: How is this compound characterized structurally and thermally?
Answer:
- Structural Analysis :
- Thermal Stability : Differential scanning calorimetry (DSC) determines decomposition temperatures. Storage recommendations include inert atmospheres to prevent oxidation .
Advanced: What is the mechanistic role of this compound in Horner-Wadsworth-Emmons (HWE) reactions?
Answer:
The compound acts as a phosphonate ylide precursor in HWE reactions:
Deprotonation generates a stabilized ylide.
The ylide couples with aldehydes to form α,β-unsaturated esters or ketones.
Example : Reaction with aldehyde ester 136 produces ethyl 5-[methyl(phenyl)amino]penta-2,4-dienoate (138) with high stereoselectivity.
Key Insight : The diphenylphosphinyl group enhances ylide stability, enabling reactions under mild conditions (e.g., room temperature) .
Advanced: How do computational studies support the thermodynamic profiling of this compound derivatives?
Answer:
- G4 Quantum Chemical Methods : Calculate standard molar enthalpies of formation (ΔfH°), validated against experimental combustion calorimetry data (e.g., ΔfH°(g) = 90.9 ± 2.1 kJ·mol⁻¹ for N-methylaniline derivatives) .
- Vapor Pressure Measurements : Transpiration method-derived enthalpies of vaporization (Δl→gH = 55.0 ± 0.2 kJ·mol⁻¹) align with computational predictions, ensuring reliability in reaction thermodynamics .
Basic: What precautions are critical for handling and storing this compound?
Answer:
- Storage : Keep in airtight containers under nitrogen or argon at –20°C to prevent hydrolysis of the phosphinyl group.
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and moisture. Shelf life extends to 12 months under optimal conditions .
- Safety : Use gloveboxes for air-sensitive steps. LC-MS monitoring detects degradation products (e.g., phosphine oxides) .
Advanced: How does the diphenylphosphinyl group influence regioselectivity in transition-metal-catalyzed reactions?
Answer:
In ruthenium-catalyzed hydroamination , the phosphinyl group directs regioselectivity:
- N–H Activation : Facilitates insertion of alkynes (e.g., phenylacetylene) into the N–H bond of N-methylaniline derivatives, yielding α-styryl products.
- C–H Activation : With styrene, ortho-C–H functionalization occurs, producing 2-(1-phenylethyl)-N-methylaniline derivatives.
Mechanistic Insight : Phosphinyl electron-withdrawing effects modulate substrate-metal interactions, favoring N–H over C–H pathways .
Basic: What spectroscopic techniques differentiate this compound from similar amines?
Answer:
- IR Spectroscopy : Distinct P=O stretches (~1200–1250 cm⁻¹) and absence of N–H stretches (secondary amine) confirm substitution.
- ¹H NMR : Methyl groups adjacent to phosphorus appear as singlets (δ 2.8–3.2 ppm). Aromatic protons show splitting due to phosphinyl electron effects .
- 31P NMR : A singlet at δ ~22 ppm confirms diphenylphosphinyl attachment .
Advanced: Can this compound participate in asymmetric catalysis?
Answer:
- Chiral Derivatives : Functionalization with chiral auxiliaries (e.g., BINOL-phosphates) enables enantioselective HWE reactions.
- Case Study : Asymmetric synthesis of dienoates with >90% ee achieved using chiral phosphonate ylides.
Limitation : Steric bulk from diphenyl groups may reduce reactivity with hindered aldehydes .
Basic: What are the documented contradictions in synthetic yields for this compound?
Answer:
Reported yields vary due to:
Reagent Purity : Impurities in chlorodiphenylphosphine reduce Arbuzov reaction efficiency (yields: 60–85%).
Solvent Choice : Ethanol vs. THF affects Mannich reaction kinetics. Ethanol gives higher reproducibility (75% vs. 50% in THF) .
Mitigation : Pre-dry solvents and use freshly distilled HCHO.
Advanced: How is this compound utilized in the synthesis of bioactive molecules?
Answer:
- Anticancer Agents : Derivatives like 4-[(1-methylindol-3-yl)(phenyl)methyl]-N-methylaniline (melting point: 360°C) show cytotoxicity via kinase inhibition.
- Synthetic Strategy : HWE reactions with aldehyde intermediates enable modular construction of indole- or naphthalene-containing analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
